Cas no 1516935-25-3 (methyl 2-(4-amino-2-methyloxan-4-yl)acetate)

methyl 2-(4-amino-2-methyloxan-4-yl)acetate structure
1516935-25-3 structure
商品名:methyl 2-(4-amino-2-methyloxan-4-yl)acetate
CAS番号:1516935-25-3
MF:C9H17NO3
メガワット:187.236182928085
CID:6140819
PubChem ID:79848837

methyl 2-(4-amino-2-methyloxan-4-yl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(4-amino-2-methyloxan-4-yl)acetate
    • 2H-Pyran-4-acetic acid, 4-aminotetrahydro-2-methyl-, methyl ester
    • EN300-1287088
    • AKOS018407631
    • 1516935-25-3
    • methyl2-(4-amino-2-methyloxan-4-yl)acetate
    • インチ: 1S/C9H17NO3/c1-7-5-9(10,3-4-13-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3
    • InChIKey: QACPPFDJTUFZMQ-UHFFFAOYSA-N
    • ほほえんだ: C1(C)OCCC(N)(CC(OC)=O)C1

計算された属性

  • せいみつぶんしりょう: 187.12084340g/mol
  • どういたいしつりょう: 187.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

  • 密度みつど: 1.034±0.06 g/cm3(Predicted)
  • ふってん: 251.4±25.0 °C(Predicted)
  • 酸性度係数(pKa): 7.71±0.40(Predicted)

methyl 2-(4-amino-2-methyloxan-4-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1287088-100mg
methyl 2-(4-amino-2-methyloxan-4-yl)acetate
1516935-25-3
100mg
$741.0 2023-10-01
Enamine
EN300-1287088-2500mg
methyl 2-(4-amino-2-methyloxan-4-yl)acetate
1516935-25-3
2500mg
$1650.0 2023-10-01
Enamine
EN300-1287088-10000mg
methyl 2-(4-amino-2-methyloxan-4-yl)acetate
1516935-25-3
10000mg
$3622.0 2023-10-01
Enamine
EN300-1287088-250mg
methyl 2-(4-amino-2-methyloxan-4-yl)acetate
1516935-25-3
250mg
$774.0 2023-10-01
Enamine
EN300-1287088-50mg
methyl 2-(4-amino-2-methyloxan-4-yl)acetate
1516935-25-3
50mg
$707.0 2023-10-01
Enamine
EN300-1287088-1000mg
methyl 2-(4-amino-2-methyloxan-4-yl)acetate
1516935-25-3
1000mg
$842.0 2023-10-01
Enamine
EN300-1287088-1.0g
methyl 2-(4-amino-2-methyloxan-4-yl)acetate
1516935-25-3
1g
$0.0 2023-06-07
Enamine
EN300-1287088-5000mg
methyl 2-(4-amino-2-methyloxan-4-yl)acetate
1516935-25-3
5000mg
$2443.0 2023-10-01
Enamine
EN300-1287088-500mg
methyl 2-(4-amino-2-methyloxan-4-yl)acetate
1516935-25-3
500mg
$809.0 2023-10-01

methyl 2-(4-amino-2-methyloxan-4-yl)acetate 関連文献

methyl 2-(4-amino-2-methyloxan-4-yl)acetateに関する追加情報

Recent Advances in the Study of Methyl 2-(4-amino-2-methyloxan-4-yl)acetate (CAS: 1516935-25-3)

Methyl 2-(4-amino-2-methyloxan-4-yl)acetate (CAS: 1516935-25-3) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of antimicrobial and anticancer agents. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug discovery.

The compound's unique structural features, including the presence of an amino group and a methyloxane ring, make it a versatile building block for the construction of more complex molecules. Recent synthetic methodologies have focused on optimizing the yield and purity of methyl 2-(4-amino-2-methyloxan-4-yl)acetate, with particular emphasis on green chemistry approaches to reduce environmental impact. These advancements have paved the way for its broader application in medicinal chemistry.

In terms of biological activity, preliminary studies have demonstrated that methyl 2-(4-amino-2-methyloxan-4-yl)acetate exhibits moderate inhibitory effects against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, its derivatives have shown promise in targeting specific cancer cell lines, suggesting potential applications in oncology. Further mechanistic studies are underway to elucidate the compound's mode of action and to identify potential molecular targets.

One of the most exciting developments in this area is the integration of computational chemistry tools to predict the compound's interactions with biological macromolecules. Molecular docking simulations have provided insights into the binding affinity of methyl 2-(4-amino-2-methyloxan-4-yl)acetate with various enzymes and receptors, offering a rational basis for the design of more potent analogs. These in silico approaches are expected to accelerate the drug discovery process and reduce the need for extensive experimental screening.

Despite these promising findings, challenges remain in the clinical translation of methyl 2-(4-amino-2-methyloxan-4-yl)acetate and its derivatives. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through systematic preclinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and to bring this compound closer to therapeutic applications.

In conclusion, methyl 2-(4-amino-2-methyloxan-4-yl)acetate (CAS: 1516935-25-3) represents a valuable scaffold in the search for new bioactive molecules. Its synthetic accessibility, combined with its demonstrated biological activities, makes it a compelling candidate for further investigation. Future research should focus on optimizing its pharmacological properties and exploring its potential in combination therapies. The continued exploration of this compound is likely to yield significant contributions to the fields of chemical biology and drug development.

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